

# 2-Bromo-6-isopropylpyrazine CAS number and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-6-isopropylpyrazine

Cat. No.: B15361770

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## Technical Guide: 2-Bromo-6-isopropylpyrazine

CAS Number: 1086382-94-6

### Introduction

This technical guide provides a comprehensive overview of **2-Bromo-6-isopropylpyrazine**, a halogenated aromatic heterocyclic compound. Pyrazine derivatives are of significant interest to researchers, particularly in the fields of medicinal chemistry and drug discovery, due to their presence in numerous biologically active molecules and their utility as versatile synthetic intermediates.<sup>[1][2][3]</sup> This document summarizes the available data on the properties, synthesis, and safety of **2-Bromo-6-isopropylpyrazine**, intended for researchers, scientists, and professionals in drug development.

### Chemical and Physical Properties

Specific experimental data for the physical and chemical properties of **2-Bromo-6-isopropylpyrazine** are not readily available in the public domain. However, predicted values and data from structurally similar compounds can provide useful estimates.

Table 1: Estimated Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BrN <sub>2</sub>	-
Molecular Weight	201.07 g/mol	-
Boiling Point	234.4 ± 35.0 °C	Predicted for 2-Bromo-6-(n-propyl)pyrazine
Density	1.422 ± 0.06 g/cm <sup>3</sup>	Predicted for 2-Bromo-6-(n-propyl)pyrazine
pKa	-0.92 ± 0.10	Predicted for 2-Bromo-6-(n-propyl)pyrazine

Note: The data presented in Table 1 are predicted values for a closely related isomer and should be used as an estimation only.

## Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of **2-Bromo-6-isopropylpyrazine** is not explicitly described in the reviewed literature. However, general synthetic strategies for 2-bromo-6-substituted pyrazines can be inferred from established methods for pyrazine chemistry.

A plausible synthetic approach could involve the bromination of a 2-isopropylpyrazine precursor. The reactivity of the pyrazine ring is influenced by the electron-withdrawing nature of the nitrogen atoms, making it less susceptible to electrophilic substitution than benzene. However, halogenation can be achieved under specific conditions.

Alternatively, the synthesis could proceed via the construction of the pyrazine ring from acyclic precursors already bearing the isopropyl and bromo functionalities.

The reactivity of **2-Bromo-6-isopropylpyrazine** is expected to be characteristic of 2-halopyrazines. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, providing a versatile handle for the introduction of a wide range of substituents and the construction of more complex molecules.

## Safety and Handling

Specific safety and handling data for **2-Bromo-6-isopropylpyrazine** are not available. The following information is based on the safety data sheets (SDS) of structurally related brominated pyrazine and pyridine compounds. It is imperative to handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, and to use appropriate personal protective equipment (PPE).

Table 2: General Safety and Handling Precautions

Hazard Category	Precautionary Statements
Acute Toxicity (Oral)	Harmful if swallowed.
Skin Corrosion/Irritation	Causes skin irritation.
Serious Eye Damage/Irritation	Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation.
Personal Protective Equipment (PPE)	Safety glasses with side-shields, chemical-resistant gloves, lab coat.
Handling	Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Storage	Store in a tightly closed container in a dry and well-ventilated place.

## Applications in Research and Drug Discovery

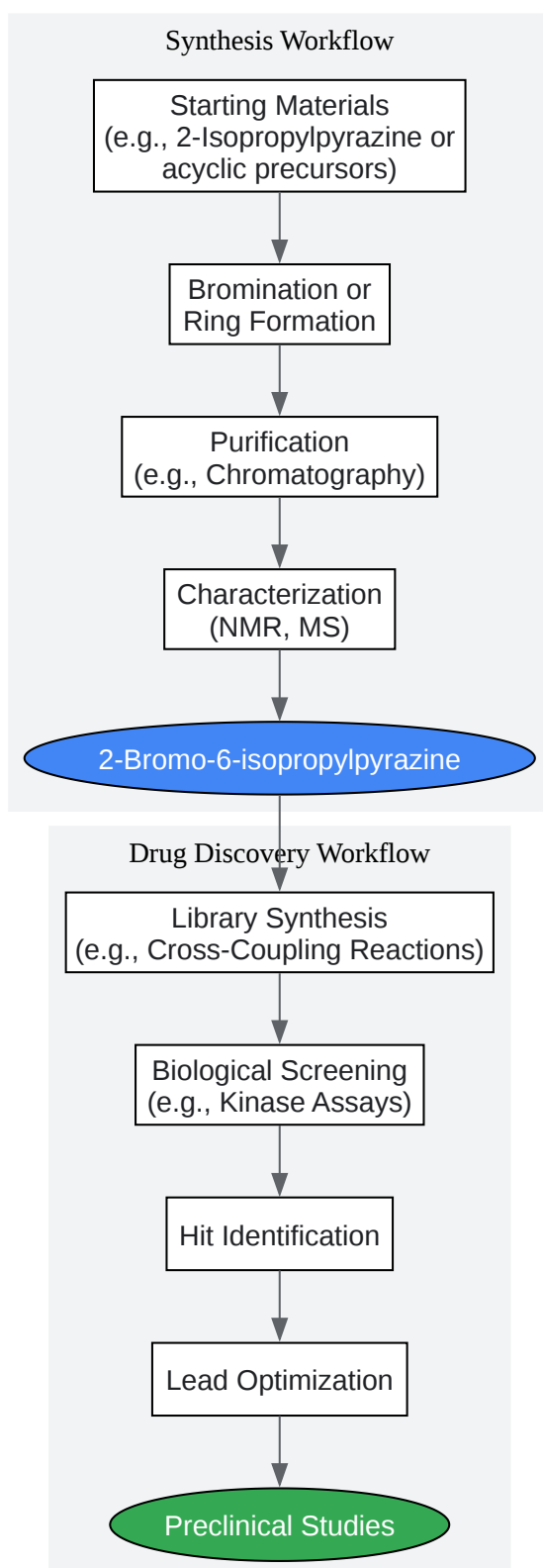
While there is no specific information detailing the biological activity or direct applications of **2-Bromo-6-isopropylpyrazine** in the reviewed literature, the pyrazine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazine derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for the treatment of cancer and inflammatory disorders.<sup>[1][2]</sup>

The presence of a bromine atom and an isopropyl group on the pyrazine ring of this particular molecule offers opportunities for further chemical modification and exploration of its structure-

activity relationship (SAR) in various biological assays. The bromo substituent can serve as a key reactive handle for the synthesis of libraries of novel compounds to be screened for potential therapeutic properties.

## Experimental Protocols and Logical Relationships

As no specific experimental protocols involving **2-Bromo-6-isopropylpyrazine** have been identified, a logical workflow for its potential synthesis and subsequent utilization in a drug discovery context is presented below.

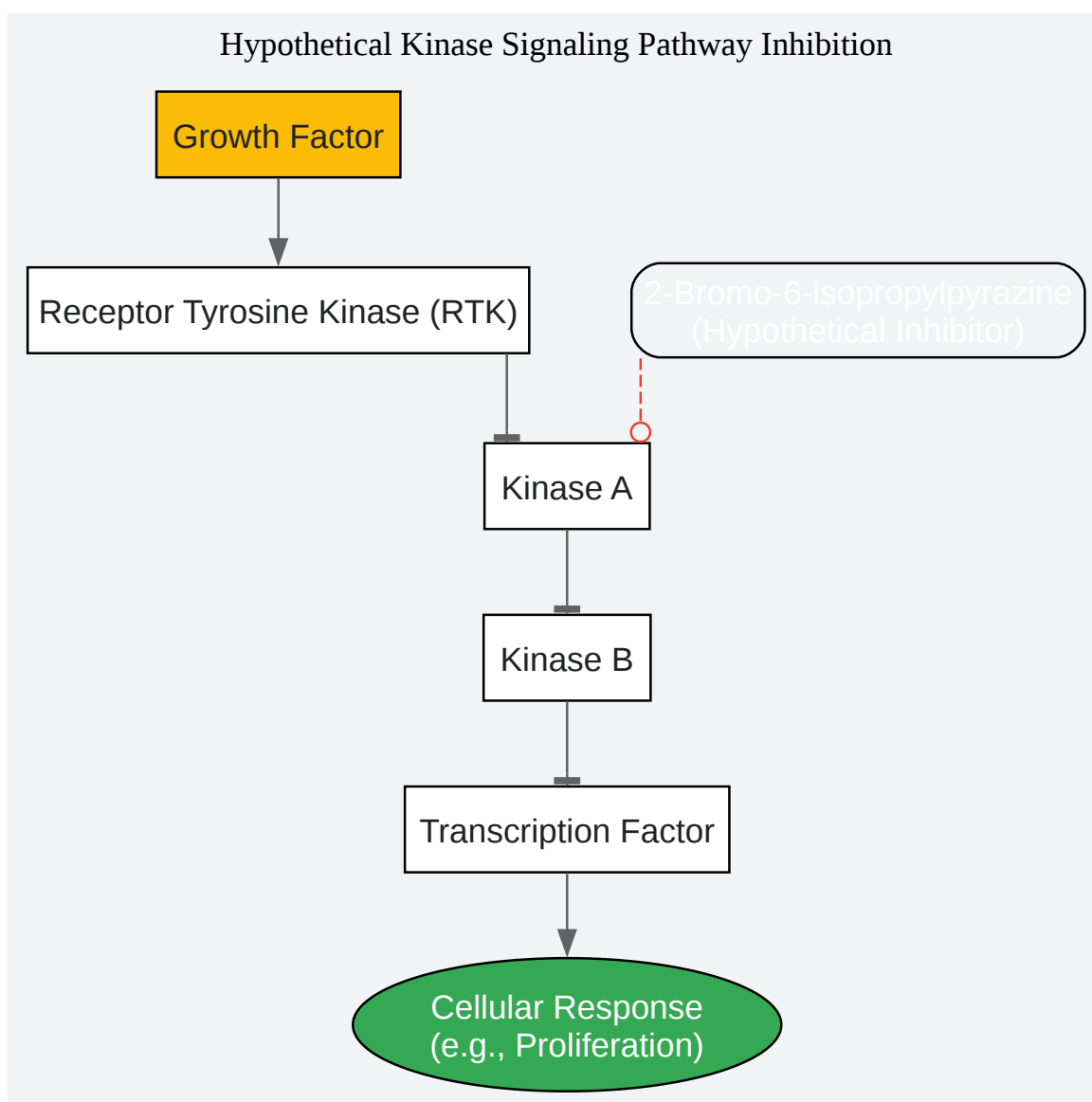


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Caption: A logical workflow for the synthesis and potential drug discovery application of **2-Bromo-6-isopropylpyrazine**.

## Signaling Pathways

Currently, there is no published research linking **2-Bromo-6-isopropylpyrazine** to any specific signaling pathway. However, given that numerous pyrazine derivatives have been identified as kinase inhibitors, a hypothetical involvement in a generic kinase signaling pathway is depicted below as an example of the type of pathway that could be investigated.<sup>[1]</sup>



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Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of **2-Bromo-6-isopropylpyrazine** on a kinase cascade.

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## References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-Bromo-6-isopropylpyrazine CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15361770#2-bromo-6-isopropylpyrazine-cas-number-and-properties]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)